molecular formula C11H16N2O2 B8008852 3-(4-Ethoxyphenyl)propanehydrazide

3-(4-Ethoxyphenyl)propanehydrazide

Cat. No.: B8008852
M. Wt: 208.26 g/mol
InChI Key: QUPPRPXIAKXSDI-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)propanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a propane chain, which is further substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)propanehydrazide typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazide. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(4-Ethoxyphenyl)propanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating these processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanehydrazide
  • 3-(4-Hydroxyphenyl)propanehydrazide
  • 3-(4-Methylphenyl)propanehydrazide

Uniqueness

3-(4-Ethoxyphenyl)propanehydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance the compound’s solubility in organic solvents and potentially improve its pharmacokinetic properties .

Properties

IUPAC Name

3-(4-ethoxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-10-6-3-9(4-7-10)5-8-11(14)13-12/h3-4,6-7H,2,5,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPRPXIAKXSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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